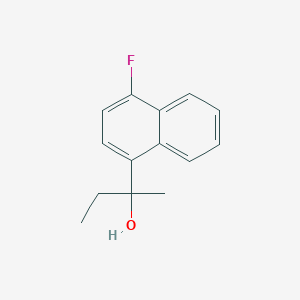

2-(4-Fluoronaphthalen-1-yl)butan-2-ol

Description

2-(4-Fluoronaphthalen-1-yl)butan-2-ol is a fluorinated secondary alcohol featuring a naphthalene backbone substituted with a fluorine atom at the 4-position and a hydroxyl group on the tertiary carbon of a butanol chain. Its molecular structure combines aromaticity with polar functional groups, making it a compound of interest in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(4-fluoronaphthalen-1-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO/c1-3-14(2,16)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOJBWLLIPHJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C2=CC=CC=C21)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoronaphthalen-1-yl)butan-2-ol typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoronaphthalene.

Grignard Reaction: 4-fluoronaphthalene undergoes a Grignard reaction with butan-2-one in the presence of magnesium and anhydrous ether to form the intermediate 2-(4-fluoronaphthalen-1-yl)butan-2-ol.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluoronaphthalen-1-yl)butan-2-ol may involve:

Large-scale Grignard Reaction: Utilizing large reactors to perform the Grignard reaction under controlled conditions.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Automated Purification Systems: Employing automated systems for purification to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoronaphthalen-1-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-fluoronaphthalen-1-yl)butan-2-one.

Reduction: Formation of 2-(4-fluoronaphthalen-1-yl)butane.

Substitution: Formation of 2-(4-substituted-naphthalen-1-yl)butan-2-ol.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive molecules suggests that it may exhibit pharmacological activities, particularly in the treatment of neurological disorders. Studies have indicated that compounds with naphthalene moieties can interact with neurotransmitter systems, potentially influencing mood and cognitive functions .

Case Study: Antidepressant Activity

Research has shown that derivatives of naphthalenes can act as serotonin reuptake inhibitors (SRIs). A study on related compounds demonstrated significant antidepressant effects in animal models, suggesting that 2-(4-Fluoronaphthalen-1-yl)butan-2-ol could be explored further for similar activities .

Organic Synthesis

Synthetic Intermediates

2-(4-Fluoronaphthalen-1-yl)butan-2-ol serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced biological activity and stability .

Table 1: Synthetic Transformations Involving 2-(4-Fluoronaphthalen-1-yl)butan-2-ol

| Reaction Type | Product Type | Reference |

|---|---|---|

| Alkylation | Fluorinated ethers | |

| Coupling Reactions | Biaryl compounds | |

| Reduction | Alcohol derivatives |

Materials Science

Polymer Chemistry

In materials science, 2-(4-Fluoronaphthalen-1-yl)butan-2-ol can be incorporated into polymer matrices to enhance thermal and mechanical properties. The introduction of fluorinated groups into polymers often leads to improved chemical resistance and reduced surface energy, making them suitable for applications in coatings and sealants .

Case Study: Fluorinated Polymers

A recent study highlighted the synthesis of fluorinated polymers using 2-(4-Fluoronaphthalen-1-yl)butan-2-ol as a monomer. The resulting materials exhibited superior hydrophobic properties compared to their non-fluorinated counterparts, indicating potential applications in water-repellent coatings .

Analytical Applications

Chromatography

The compound is also utilized in analytical chemistry for developing chromatographic methods. Its unique properties allow it to serve as a standard or reference material in the analysis of complex mixtures, particularly in environmental samples where naphthalene derivatives are prevalent .

Mechanism of Action

The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively.

Comparison with Similar Compounds

Physical Properties

The bulky naphthalene moiety and fluorine substituent significantly influence physical properties. Compared to simpler fluorinated alcohols like 4-Fluoro-1-butanol (CAS 372-93-0), the target compound has a higher molecular weight (C₁₄H₁₃FO vs. C₄H₉FO) and likely a higher boiling point due to increased van der Waals interactions . Branching in the alcohol chain (butan-2-ol vs. butan-1-ol) reduces boiling points in aliphatic systems (e.g., butan-2-ol boils at 99.5°C vs. butan-1-ol at 117.7°C) , but the aromatic system in 2-(4-Fluoronaphthalen-1-yl)butan-2-ol offsets this effect.

Table 1: Physical Properties Comparison

*Estimated based on naphthalene derivatives.

Chemical Reactivity

- Acidity: The hydroxyl group’s pKa is influenced by the electron-withdrawing fluorine. For example, 1-naphthol has a pKa of ~9.3, while fluorinated analogs like 4-fluorophenol exhibit pKa values ~9.9 due to fluorine’s inductive effects. The target compound’s acidity is expected to lie between these values, enhancing its stability in basic conditions .

- Oxidation: Secondary alcohols are resistant to oxidation compared to primary alcohols. The steric hindrance from the naphthalene ring further limits oxidation, contrasting with 4-Fluoro-1-butanol, which may oxidize to a ketone under strong conditions .

Biological Activity

2-(4-Fluoronaphthalen-1-yl)butan-2-ol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H13F

- Molecular Weight : 202.24 g/mol

- CAS Number : [not provided in search results]

Biological Activity Overview

The biological activity of 2-(4-Fluoronaphthalen-1-yl)butan-2-ol has been investigated in various studies, focusing on its effects on different biological systems. Key areas of study include:

-

Antimicrobial Properties

- Studies have indicated that compounds with similar structures exhibit antimicrobial effects against a range of bacteria and fungi. The presence of the fluoronaphthalene moiety is believed to enhance these properties due to increased lipophilicity and membrane permeability.

-

Anti-inflammatory Effects

- Research suggests that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.

-

Neuropharmacological Effects

- Preliminary studies indicate that 2-(4-Fluoronaphthalen-1-yl)butan-2-ol may influence neurotransmitter systems, particularly those related to serotonin and dopamine, which could have implications for mood disorders.

The mechanism by which 2-(4-Fluoronaphthalen-1-yl)butan-2-ol exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The hydroxyl group may interact with specific receptors or enzymes, altering their activity.

- The fluoronaphthalene group may facilitate binding to lipid membranes, enhancing bioavailability.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights relevant to 2-(4-Fluoronaphthalen-1-yl)butan-2-ol:

Comparative Analysis

To better understand the uniqueness of 2-(4-Fluoronaphthalen-1-yl)butan-2-ol, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Fluorobenzyl alcohol | C7H7FO | Moderate antimicrobial activity |

| 4-Fluoronaphthalene | C10H7F | Potential neuroactive properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.